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Dimethyl phthalate (Ring-d4)

Cat. No.: B1462836
CAS No.: 93951-89-4
M. Wt: 198.21 g/mol
InChI Key: NIQCNGHVCWTJSM-LNFUJOGGSA-N
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Description

Contextual Importance of Deuterated Phthalate (B1215562) Internal Standards in Environmental and Biomedical Analysis

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Their widespread use has resulted in their ubiquitous presence in the environment, leading to concerns about human exposure and potential health effects. Consequently, the accurate measurement of phthalates and their metabolites in environmental samples (such as water, soil, and air) and biological matrices (including urine, blood, and serum) is a critical aspect of environmental monitoring and biomedical research. nih.gov

However, the analysis of these compounds is often challenging due to their low concentrations and the complexity of the sample matrices. During the analytical process, which typically involves extraction, cleanup, and instrumental analysis, the target analyte can be lost at various stages. To compensate for these potential losses and to correct for matrix effects that can suppress or enhance the analytical signal, internal standards are introduced to the sample at a known concentration at the beginning of the analytical procedure.

Deuterated internal standards, such as Dimethyl phthalate-3,4,5,6-d4, are considered ideal for these purposes. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing specific hydrogen atoms in the phthalate molecule with deuterium atoms, a compound is created that is chemically almost identical to its non-deuterated counterpart. This chemical similarity ensures that the deuterated standard behaves in the same way as the native analyte during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished from the native analyte by mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio.

The use of deuterated phthalate standards significantly improves the accuracy, precision, and reproducibility of analytical methods. nih.gov They are essential in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly employed for the trace-level quantification of phthalates. nih.govnih.gov In environmental analysis, these standards are crucial for monitoring the fate and transport of phthalates in ecosystems. In biomedical studies, they are indispensable for human biomonitoring, which assesses the body's burden of these chemicals by measuring their metabolites in biological fluids. accustandard.com

The Role of Dimethyl phthalate-3,4,5,6-d4 as a Reference Standard in Scientific Inquiry

Dimethyl phthalate-3,4,5,6-d4 is a specific deuterated analogue of Dimethyl phthalate (DMP), where the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool for researchers and analytical chemists. It is primarily used as an internal standard in isotope dilution mass spectrometry for the precise quantification of DMP.

As a certified reference material, Dimethyl phthalate-3,4,5,6-d4 is produced with high purity and a well-characterized isotopic enrichment. capes.gov.br This ensures its reliability and suitability for use in demanding analytical applications. Its physical and chemical properties are nearly identical to those of native DMP, allowing it to serve as a perfect proxy throughout the analytical workflow.

A notable example of its application is in the food and beverage industry. The International Organisation of Vine and Wine (OIV) specifies the use of Dimethyl phthalate-3,4,5,6-d4 (CAS No: 93951-89-4) as an internal standard in the official method for the determination of phthalates in wines by GC/MS. researchgate.net In this method, a known amount of the deuterated standard is added to the wine sample before extraction. Any loss of the target analyte (DMP) during the extraction and concentration steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of DMP in the wine sample can be accurately calculated, regardless of variations in recovery.

While specific documented biomedical studies explicitly naming Dimethyl phthalate-3,4,5,6-d4 are not as readily available in public literature as for environmental analysis, its utility in this field is predicated on the same established principles. The analytical methods developed for the determination of phthalate metabolites in human urine, for instance, heavily rely on the use of deuterated internal standards to ensure the accuracy of the results. nih.govnih.gov Given that DMP is a known phthalate to which humans are exposed, its deuterated analogue serves as an essential reference material for human biomonitoring studies aiming to quantify exposure to this specific phthalate.

Compound Information Table

Compound NameSynonymsCAS NumberMolecular Formula
Dimethyl phthalate-3,4,5,6-d41,2-Dimethyl 1,2-benzene-3,4,5,6-d4-dicarboxylate; Dimethyl phthalate (Ring-d4)93951-89-4C₁₀H₆D₄O₄
Dimethyl phthalateDMP; Phthalic acid dimethyl ester131-11-3C₁₀H₁₀O₄
Diethyl phthalateDEP84-66-2C₁₂H₁₄O₄
Di-n-butyl phthalateDBP84-74-2C₁₆H₂₂O₄
Bis(2-ethylhexyl) phthalateDEHP117-81-7C₂₄H₃₈O₄

Chemical Properties of Dimethyl phthalate-3,4,5,6-d4

PropertyValue
Molecular Weight198.21 g/mol
IUPAC Namedimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Physical StateNeat (can be a solid or liquid depending on temperature)
Melting Point2 °C (lit.)
Boiling Point282 °C (lit.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1462836 Dimethyl phthalate (Ring-d4) CAS No. 93951-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQCNGHVCWTJSM-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662322
Record name Dimethyl phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-89-4
Record name Dimethyl phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Labeling Strategies for Dimethyl Phthalate 3,4,5,6 D4

Deuteration Mechanisms and Reaction Pathways for Phthalate (B1215562) Derivatives

The synthesis of Dimethyl phthalate-3,4,5,6-d4 typically begins with a deuterated precursor, most commonly phthalic anhydride-d4. The general commercial synthesis of unlabeled dimethyl phthalate is achieved through the esterification of phthalic anhydride (B1165640) with methanol (B129727). wikipedia.orgatamanchemicals.comchemicalbook.com This reaction is often catalyzed by a strong acid, such as sulfuric acid, or various Lewis acids. atamanchemicals.comresearchgate.net

For the deuterated analogue, the core reaction remains the same, but starts with the deuterated benzene (B151609) ring. The key steps and mechanisms are:

Preparation of Deuterated Precursor : The foundational step is the synthesis of a phthalate precursor where the hydrogen atoms on the benzene ring at positions 3, 4, 5, and 6 are replaced with deuterium (B1214612). This is often achieved through electrophilic aromatic substitution or H-D exchange reactions on phthalic acid or a related derivative under conditions that facilitate the exchange, such as using a strong deuterated acid (e.g., D₂SO₄) in heavy water (D₂O) at elevated temperatures.

Esterification Reaction : The deuterated phthalic anhydride (C₆D₄(CO)₂O) is then reacted with methanol (CH₃OH) in an acid-catalyzed esterification process. The mechanism proceeds as follows:

Protonation (or deuteration from the catalyst) of a carbonyl oxygen on the anhydride ring activates it for nucleophilic attack.

A methanol molecule attacks the activated carbonyl carbon, leading to the opening of the anhydride ring and the formation of a monoester intermediate.

A second molecule of methanol reacts with the remaining carboxylic acid group in another esterification step to form the diester, Dimethyl phthalate-3,4,5,6-d4. researchgate.net

The use of excess methanol is a common strategy to drive the reaction equilibrium towards the product and ensure complete conversion of the anhydride. wikipedia.orgatamanchemicals.com

Optimization of Synthetic Yields and Isotopic Purity for Dimethyl phthalate-3,4,5,6-d4

Achieving high synthetic yield and exceptional isotopic purity is paramount for producing a reliable labeled standard. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. amazonaws.com For Dimethyl phthalate-3,4,5,6-d4, commercial standards typically specify an isotopic purity of at least 98 atom % D.

Optimization strategies focus on several key reaction parameters:

Catalyst Selection and Concentration : The choice and amount of catalyst (e.g., sulfuric acid) can significantly impact the reaction rate and yield. Optimal concentrations are determined experimentally to maximize esterification without promoting side reactions. researchgate.net

Reactant Stoichiometry : The molar ratio of methanol to the deuterated phthalic anhydride is a critical factor. A significant excess of methanol is generally used to push the reversible esterification reaction to completion. researchgate.net

Reaction Temperature and Time : Temperature influences the reaction kinetics. The synthesis is typically conducted under reflux for a specific duration to ensure the reaction goes to completion. An optimal balance must be struck to achieve a high conversion rate in a reasonable timeframe without causing degradation of the product. researchgate.net

Removal of Water : As water is a byproduct of the esterification, its removal can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

The following table presents typical parameters and target values for the synthesis of Dimethyl phthalate-3,4,5,6-d4.

ParameterTypical Condition/ValueObjective
Starting MaterialPhthalic Anhydride-d4Introduce deuterium at specific positions.
ReagentMethanol (excess)Drive reaction to completion.
CatalystSulfuric Acid (H₂SO₄)Increase reaction rate.
TemperatureReflux (e.g., ~140 °C)Achieve optimal reaction kinetics. researchgate.net
Reaction Time3-24 hoursEnsure complete conversion. chemicalbook.comresearchgate.net
Target Chemical Purity≥99%Ensure the final product is free of chemical impurities.
Target Isotopic Purity≥98 atom % DGuarantee a high degree of deuterium labeling.

Post-Synthetic Purification and Quality Control of Labeled Standards

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The quality of the final labeled standard is then rigorously assessed.

Purification Techniques:

Neutralization and Extraction : The reaction mixture is typically cooled and neutralized to remove the acid catalyst. The product is then extracted into an organic solvent.

Distillation : Vacuum distillation is a common method to separate the high-boiling point Dimethyl phthalate-3,4,5,6-d4 from lower-boiling point impurities like excess methanol. researchgate.net

Chromatography : Techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed for further purification to achieve the high chemical purity required for an analytical standard.

Quality Control Methods: The final product is subjected to a battery of analytical tests to confirm its identity, purity, and isotopic enrichment. Stable isotope-labeled standards must be well-characterized before use. thermofisher.com

Mass Spectrometry (MS) : This is a critical tool for confirming the molecular weight and assessing isotopic purity. The mass spectrum of Dimethyl phthalate-3,4,5,6-d4 will show a molecular ion peak at m/z 198, which is 4 mass units higher than the unlabeled compound (m/z 194), confirming the incorporation of four deuterium atoms. The relative intensities of isotopic peaks are used to calculate the atom percent of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure and check for the absence of protons on the aromatic ring. The spectrum should show a singlet for the methyl protons (–OCH₃) and a significant reduction or absence of signals in the aromatic region. ¹³C NMR can also be used for structural confirmation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used to determine the chemical purity of the compound by separating it from any non-deuterated or other chemical impurities. The purity is often reported as a percentage (e.g., 99% CP).

The combination of these purification and quality control steps ensures that the final Dimethyl phthalate-3,4,5,6-d4 product is suitable for its intended use as a high-purity internal standard in sensitive analytical methods. lcms.cz

Advanced Analytical Techniques Employing Dimethyl Phthalate 3,4,5,6 D4 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The methodology involves the addition of a known amount of an isotopically labeled standard, such as Dimethyl phthalate-3,4,5,6-d4, to a sample before processing. This "spiking" allows the ratio of the native analyte to the labeled standard to be measured by a mass spectrometer. Since the native and labeled compounds behave almost identically during extraction, cleanup, and ionization, any sample loss or variability in instrument response affects both equally. This results in a highly reliable quantification based on the measured isotope ratio. nih.gov

The application of IDMS is particularly crucial for the analysis of phthalates in complex matrices like biological fluids, environmental samples, and consumer products, where matrix effects can significantly interfere with quantification. For instance, in the analysis of urine, where phthalate metabolites are often measured as biomarkers of exposure, IDMS is the gold standard. nih.gov The use of deuterated standards like Diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4 has been demonstrated to correct for instrumental drift and ensure accurate quantification in coffee brew samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) Methodologies for Dimethyl phthalate-3,4,5,6-d4 Based Analysis

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, enabling the differentiation of analytes from matrix interferences with the same nominal mass. When coupled with isotope dilution techniques using standards like Dimethyl phthalate-3,4,5,6-d4, HRMS offers exceptional selectivity and sensitivity. This is particularly advantageous when analyzing complex samples where isobaric interferences are common. The high mass accuracy of HRMS allows for the confident identification and quantification of phthalates and their metabolites, even at trace levels.

Tandem Mass Spectrometry (MS/MS) Approaches in Conjunction with Deuterated Standards

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. In a typical MS/MS experiment for phthalate quantification, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces chemical noise. rsc.org

The use of deuterated internal standards like Dimethyl phthalate-3,4,5,6-d4 is integral to MS/MS methods. The deuterated standard will have a different precursor ion mass but will often produce a product ion of the same mass as the native analyte, or a predictably shifted product ion. By monitoring the MRM transitions for both the native phthalate and its deuterated internal standard, highly accurate and precise quantification can be achieved. This approach is widely used in both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of phthalates in various matrices. rsc.orgresearchgate.net

Chromatographic Separation Techniques Integrated with Dimethyl phthalate-3,4,5,6-d4

Chromatography is an essential step in the analysis of phthalates, as it separates the different phthalate compounds from each other and from other components in the sample matrix before they enter the mass spectrometer. The choice of chromatographic technique depends on the specific phthalates being analyzed and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development for Phthalates

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a well-established and robust technique for phthalate analysis. oregonstate.eduoregonstate.edu In GC-MS methods, samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. oregonstate.edu The use of an internal standard like Dimethyl phthalate-3,4,5,6-d4 is crucial to correct for any variability during the injection and separation process.

Method development in GC-MS/MS for phthalates involves optimizing parameters such as the injection mode, temperature program, and selection of MRM transitions to achieve the best sensitivity and selectivity. For instance, a method for the analysis of 21 phthalates in metered-dose inhalers was developed using GC-MS/MS in MRM mode, demonstrating high sensitivity and selectivity. rsc.org The use of deuterated internal standards is a common practice to ensure the accuracy of quantification in such methods. nih.gov

Table 1: Example GC-MS/MS Parameters for Phthalate Analysis

ParameterCondition
InstrumentAgilent GC/MSD 8890/5977, EI mode 70eV oregonstate.edu
ColumnJ&W Scientific DB 5MS 30m x 250µm x 0.25µm oregonstate.edu
Carrier GasHelium at 1.157 mL/min oregonstate.edu
Injection ModePulsed Splitless oregonstate.edu
Scan Mass Range50-600 oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Protocols for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), especially LC-MS/MS and LC-HRMS, has become increasingly popular for phthalate analysis due to its ability to analyze a wider range of compounds, including less volatile and thermally labile phthalate metabolites, without the need for derivatization. chromatographyonline.com This is a significant advantage over GC-MS for certain applications. chromatographyonline.com

In LC-MS, the separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The use of Dimethyl phthalate-3,4,5,6-d4 as an internal standard is essential for accurate quantification, particularly in complex matrices such as serum, urine, and follicular fluid, where significant matrix effects can occur. nih.gov LC-MS/MS methods have been developed for the rapid analysis of multiple phthalates, with run times as short as 10 minutes. s4science.atsciex.com

Table 2: Example LC-MS/MS Parameters for Phthalate Analysis

ParameterCondition
InstrumentQSight™ 220 Triple Quadrupole Mass Spectrometer s4science.at
ColumnBrownlee™ C18 (100 X 2.1 mm, 2.7 µm) s4science.at
Mobile PhaseGradient of water with 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) or acetonitrile (B52724) sciex.commdpi.com
Flow Rate0.3 mL/min to 1000 µL/min nih.govsciex.com
Ionization ModeElectrospray Ionization (ESI), often in negative mode for metabolites nih.gov

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry for Phthalate Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC offers several advantages over both GC and LC, including faster analysis times and higher separation efficiency for certain compounds. chromatographytoday.comnih.gov When coupled with mass spectrometry, SFC-MS provides a powerful tool for the analysis of phthalates.

The use of an internal standard like Dimethyl phthalate-3,4,5,6-d4 in SFC-MS is critical for ensuring accurate quantification. SFC-MS has been successfully applied to the analysis of phthalate esters in various matrices, including dairy products. researchgate.net The development of SFC-MS methods involves optimizing parameters such as the composition of the mobile phase (including modifiers), back pressure, and column temperature to achieve the desired separation. researchgate.net

Method Validation and Performance Characterization for Dimethyl phthalate-3,4,5,6-d4-Assisted Assays

Method validation is a crucial process to ensure that an analytical procedure is suitable for its intended purpose. When using Dimethyl phthalate-3,4,5,6-d4 as an internal standard, validation studies are designed to rigorously assess the performance of the assay in terms of selectivity, sensitivity, precision, and accuracy.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. The use of Dimethyl phthalate-3,4,5,6-d4 is particularly advantageous in mass spectrometry-based methods. Due to the mass difference between the deuterated standard (M+4) and the native analyte, their respective mass-to-charge (m/z) ratios can be clearly distinguished, minimizing the risk of interference from co-eluting compounds. sigmaaldrich.comresearchgate.net This is especially important in complex matrices where endogenous or exogenous substances could potentially interfere with the signal of the target phthalate. The specificity of the method is further enhanced by monitoring characteristic fragment ions for both the native phthalate and its deuterated internal standard, a technique known as selected ion monitoring (SIM), which increases both sensitivity and selectivity. researchgate.netnih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net For phthalate analysis, achieving low LODs and LOQs is essential due to their presence at trace levels in many samples. The incorporation of Dimethyl phthalate-3,4,5,6-d4 as an internal standard helps to improve the signal-to-noise ratio, thereby contributing to lower and more reliable detection and quantification limits. nih.gov Methods employing this standard can achieve LODs in the range of nanograms per milliliter (ng/mL) or even lower, depending on the sample matrix and instrumentation. brieflands.comnih.govnih.gov

Representative LOD and LOQ values for Phthalate Analysis
AnalyteMethodLODLOQReference
Dimethyl phthalate (DMP)GC-MS0.1 ngN/A nih.gov
Dibutyl phthalate (DBP)GC-MS0.3 ng/mL1 ng/mL brieflands.com
Multiple PhthalatesGCxGC-TOF-MS0.57 - 13.0 ng/gN/A nih.gov
Di(ethylhexyl) phthalate (DEHP)GC/MS19.6 ng65.5 ng researchgate.net

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the measured value to the true value. Reproducibility assesses the precision between laboratories. The use of Dimethyl phthalate-3,4,5,6-d4 significantly enhances these parameters by correcting for analyte loss during sample preparation and for fluctuations in instrument performance. lcms.cz Studies have demonstrated that methods incorporating deuterated internal standards for phthalate analysis exhibit high levels of precision, with relative standard deviations (RSDs) typically below 15%. nih.gov Accuracy is often assessed through recovery studies in various matrices, with acceptable recovery rates generally falling within the 70-120% range. nih.govnih.gov

Precision and Accuracy Data for Phthalate Analysis using Internal Standards
ParameterMatrixValueReference
RecoveryCosmetics92.0 - 110.0% nih.gov
Relative Standard Deviation (RSD)Cosmetics1.95 - 5.92% nih.gov
RecoveryIndoor Dust72.8% - 125% nih.gov
Relative Standard Deviation (RSD)Indoor Dust1.29% - 14.8% nih.gov
RecoveryWater Samples90.6% - 105.5% nih.gov

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, are a significant challenge in LC-MS analysis. cabidigitallibrary.org Phthalates are also notorious for being common laboratory contaminants, which can lead to artificially high results. brieflands.comcdc.gov Dimethyl phthalate-3,4,5,6-d4 is instrumental in addressing both issues. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar matrix effects and extraction inefficiencies. lcms.cz By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized. lcms.cz Furthermore, by spiking the sample with the internal standard at the beginning of the analytical process, any contamination introduced during sample preparation can be distinguished from the native analyte present in the original sample. nih.gov

Quality Assurance and Quality Control (QA/QC) Frameworks for Deuterated Phthalate Standards

Robust Quality Assurance (QA) and Quality Control (QC) procedures are essential for ensuring the reliability and traceability of analytical data. For deuterated standards like Dimethyl phthalate-3,4,5,6-d4, this framework is built upon the use of certified reference materials and established traceability standards.

Certified Reference Materials (CRMs) are "gold standard" materials that have one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. cpachem.com CRMs of Dimethyl phthalate-3,4,5,6-d4 are commercially available from accredited suppliers and are crucial for method validation, calibration, and ensuring the traceability of measurements. cpachem.comaccustandard.comaccustandard.com These standards are produced under stringent quality systems, such as ISO 17034, and their certified values are traceable to national or international standards. cpachem.com The use of CRMs allows laboratories to demonstrate the accuracy of their results and ensures comparability of data across different laboratories and over time.

Best Practices for Handling and Storage of Dimethyl phthalate-3,4,5,6-d4 Standards

The integrity and purity of analytical standards are paramount for obtaining accurate and reproducible results. Proper handling and storage of Dimethyl phthalate-3,4,5,6-d4 are crucial to prevent degradation, contamination, and changes in concentration. Adherence to best practices ensures the long-term stability and reliability of the standard.

Storage Conditions:

Temperature: Dimethyl phthalate-3,4,5,6-d4 standards should be stored in a cool and dry place. For long-term storage, refrigeration at 2-8°C is often recommended. Some suppliers suggest that for volatile compounds, freezer storage might be appropriate to minimize evaporation. However, if stored frozen, the solution should be allowed to come to room temperature and be sonicated for 10-15 minutes to ensure all components are fully dissolved before use. fda.gov.tw

Light Sensitivity: Phthalates can be sensitive to light. cdc.gov To prevent photodegradation, Dimethyl phthalate-3,4,5,6-d4 should be stored in amber glass vials or other light-protecting containers. fda.gov.tw It is also advisable to store the standards in the dark. fda.gov.tw

Containers: Standards should be stored in high-quality, inert containers to prevent leaching of contaminants or adsorption of the standard onto the container walls. Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) or crimp tops are recommended to ensure a tight seal and minimize solvent evaporation and contamination. nih.gov Plastic containers should be avoided as they can be a source of phthalate contamination. accustandard.com

Handling Procedures:

Minimizing Contamination: Phthalates are common laboratory contaminants. nih.gov All glassware used for handling Dimethyl phthalate-3,4,5,6-d4 standards should be scrupulously cleaned and rinsed with high-purity solvents. It is also important to avoid contact with plastic materials, such as pipette tips and gloves, that may contain phthalates.

Preventing Evaporation: The volatility of Dimethyl phthalate can lead to changes in the concentration of standard solutions over time. To minimize evaporation, vials should be securely capped immediately after use, and the headspace in the vial should be kept to a minimum. fda.gov.tw

Solution Preparation: When preparing working solutions, it is essential to use high-purity solvents and calibrated volumetric equipment. The neat standard should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the container.

Stability and Re-analysis:

Long-Term Stability: Dimethyl phthalate-3,4,5,6-d4 is generally stable if stored under the recommended conditions. researchgate.net However, over time, degradation or changes in concentration can occur.

Recertification: It is good laboratory practice to periodically re-evaluate the purity and concentration of the standard. Some manufacturers recommend that the compound should be re-analyzed for chemical purity after three years to ensure its integrity. researchgate.net

The following table summarizes the key best practices for handling and storage of Dimethyl phthalate-3,4,5,6-d4 standards:

Table 2: Best Practices for Dimethyl phthalate-3,4,5,6-d4 Standards

AspectBest PracticeRationale
Storage Temperature Store in a cool, dry, and dark place (refrigeration recommended).To minimize degradation and evaporation.
Container Use amber glass vials with PTFE-lined caps.To protect from light and prevent contamination and evaporation.
Handling Use clean glassware; avoid contact with plastics.To prevent contamination from ubiquitous phthalates.
Evaporation Control Keep vials tightly sealed with minimal headspace.To maintain the accurate concentration of the standard.
Stability Re-analyze for chemical purity after the recommended period (e.g., 3 years).To ensure the continued integrity and accuracy of the standard.

Research Applications of Dimethyl Phthalate 3,4,5,6 D4 in Environmental Science and Human Health Studies

Environmental Contamination and Distribution of Phthalates

Dimethyl phthalate-3,4,5,6-d4 is instrumental in tracking the presence and movement of phthalates within the environment. Phthalates are synthetic chemicals widely used as plasticizers, which can be released from consumer products into the air, water, and soil. researchgate.netpjoes.com

Quantification of Phthalates in Environmental Compartments (e.g., indoor dust, air, water, soil, sludge)

The ubiquitous nature of phthalates, including Dimethyl phthalate (B1215562) (DMP), in numerous products leads to their widespread distribution in the environment. epa.gov Researchers utilize Dimethyl phthalate-3,4,5,6-d4 as an internal standard to accurately measure the concentrations of DMP and other phthalates in various environmental media. For instance, studies have identified DMP in indoor dust, with concentrations varying across different regions and building types. nih.govmdpi.com In a comprehensive review of indoor dust contamination in China, DMP was one of the six major phthalates detected, indicating its prevalence in indoor environments. nih.gov

The analysis of air samples, both indoor and outdoor, also benefits from the use of this deuterated standard. oaepublish.com Phthalates can exist in both the vapor phase and adsorbed to airborne particles, and their quantification is essential for assessing inhalation exposure. nih.gov Similarly, water and soil contamination is a significant concern, as phthalates can enter these compartments through industrial discharge, landfill leachate, and the degradation of plastic waste. researchgate.netnih.gov The use of Dimethyl phthalate-3,4,5,6-d4 ensures that the data on phthalate levels in water, soil, and sewage sludge are reliable, which is crucial for environmental monitoring and risk assessment. researchgate.netresearchgate.net

Table 1: Representative Concentrations of Dimethyl Phthalate (DMP) in Various Environmental Compartments This table presents illustrative data from various studies to show the application of precise quantification methods, for which Dimethyl phthalate-3,4,5,6-d4 is an essential tool.

Environmental Compartment Reported DMP Concentration Range Primary Analytical Method
Indoor Dust 5 - 52 µg/kg GC-MS
Indoor Air ~600 ng/sampler (gaseous) ATD-GC/MSMS
Fresh Water Not Detected - 31.7 µg/L HPLC-UV, GC-MS
Soil Not Detected - 200 µg/kg (dry weight) HPLC, GC-MS

Investigation of Phthalate Migration and Leaching from Polymeric Materials

Phthalates are not chemically bound to the polymer matrix in plastics, which allows them to migrate or leach into the surrounding environment over time. researchgate.netvetdergikafkas.org This process is a significant pathway for the contamination of food, beverages, and indoor environments. vetdergikafkas.orgni.ac.rs Dimethyl phthalate-3,4,5,6-d4 is employed in studies designed to quantify the rate and extent of this migration from various polymeric materials, such as polyvinyl chloride (PVC), polyethylene (B3416737) terephthalate (B1205515) (PET), and others used in food packaging, medical devices, and building materials. ni.ac.rsnih.govd-nb.info

By adding a known amount of the deuterated standard to a sample (e.g., a food simulant in contact with plastic), researchers can accurately measure the amount of the native phthalate that has leached from the material. bg.ac.rs This is critical for assessing the safety of consumer products and for developing materials with lower leaching potential. researchgate.netni.ac.rs Studies have shown that factors like temperature, contact time, and the fat content of the food can significantly influence the migration of phthalates. researchgate.netvetdergikafkas.org

Biogeochemical Cycling and Environmental Fate of Phthalate Esters

Understanding the environmental fate of phthalates—how they transform and degrade—is key to evaluating their long-term impact. Dimethyl phthalate-3,4,5,6-d4 is used in laboratory and field studies to trace the degradation pathways of DMP. nih.gov While radiolabeled compounds like 14C-labeled phthalates are often used to follow the complete mineralization to carbon dioxide, deuterated standards are essential for accurately quantifying the parent compound and its transformation products at various time points. bangor.ac.uk

Research indicates that biodegradation is the primary mechanism for the removal of phthalate esters from the environment, particularly under aerobic conditions. nih.govmst.dk However, the rate of degradation can be influenced by environmental conditions and the specific phthalate's chemical structure, with shorter-chain phthalates like DMP generally degrading more readily than longer-chain ones. mst.dk The accumulation of phthalates in aquatic and terrestrial food chains is generally limited by the ability of organisms to metabolize them. mst.dk

Human Exposure Pathways and Internal Dose Assessment of Phthalates

Human exposure to phthalates is widespread due to their extensive use in consumer products. nih.gov Dimethyl phthalate-3,4,5,6-d4 is a vital tool for assessing this exposure by enabling the accurate measurement of phthalate metabolites in human biological samples.

Biomonitoring of Phthalate Metabolites in Biological Fluids (e.g., urine, blood, breast milk)

Biomonitoring studies measure the concentration of phthalate metabolites in human fluids to estimate the internal dose of exposure. nih.govnih.gov Urine is the most commonly used matrix for these studies because phthalates are rapidly metabolized and their metabolites are excreted in urine. nih.govresearchgate.net Dimethyl phthalate-3,4,5,6-d4 can be used as an internal standard for the quantification of mono-methyl phthalate (MMP), the primary metabolite of DMP.

The use of isotope-dilution LC-MS/MS with deuterated standards is considered the gold standard for biomonitoring, providing the necessary accuracy to detect low levels of metabolites and assess exposure across the general population. nih.gov These studies have consistently shown widespread exposure to various phthalates. nih.govnih.gov For example, metabolites of DMP and diethyl phthalate (DEP) are often found in urine, suggesting ongoing exposure from sources like personal care products. nih.govnih.gov

Table 2: Application of Deuterated Standards in Human Biomonitoring This table illustrates the role of isotopically labeled standards like Dimethyl phthalate-3,4,5,6-d4 in the analysis of phthalate metabolites in human biological samples.

Biological Fluid Target Analytes Analytical Method Role of Deuterated Standard
Urine Phthalate monoesters and secondary oxidative metabolites LC-MS/MS Internal standard for accurate quantification, correcting for matrix effects and procedural losses.
Blood/Serum Phthalate metabolites LC-MS/MS Internal standard for precise measurement of internal exposure markers.

Dietary Intake and Food Chain Transfer of Phthalates

Diet is considered a primary route of exposure to many phthalates. nih.govnih.gov Contamination can occur through the migration of phthalates from food packaging materials and processing equipment. vetdergikafkas.orgmdpi.com High-fat foods such as milk, butter, and meat are particularly susceptible to contamination due to the lipophilic nature of phthalates. vetdergikafkas.org

In studies assessing dietary exposure, Dimethyl phthalate-3,4,5,6-d4 is used as an internal standard to accurately quantify phthalate levels in a wide range of food products. nih.gov This allows for the estimation of dietary intake and helps to identify major food sources of phthalate exposure. nih.gov For example, research has detected various phthalates in dairy products, tracing their presence from the farm to the final packaged product, with processing and packaging identified as significant contamination points. nih.gov These precise measurements are crucial for regulatory agencies to establish guidelines and for public health professionals to provide dietary recommendations to minimize exposure. nih.gov

Assessment of Phthalate Levels in Consumer Products and Personal Care Items

The use of DMP-d4 as an internal standard has been fundamental in determining the concentration of its non-labeled counterpart, Dimethyl phthalate (DMP), in a wide array of consumer goods. DMP is utilized in cosmetics and personal care products as a solvent, plasticizer, and fragrance fixative. industrialchemicals.gov.aufda.gov Studies have identified DMP in products such as hair sprays, nail polishes, lotions, and fragrances. fda.govnih.gov

Analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS), rely on the addition of a known quantity of DMP-d4 to the sample prior to extraction and analysis. This technique ensures that the final calculated concentration of DMP is accurate and accounts for any analytical variability.

Surveys of consumer products have revealed varying concentrations of DMP. For instance, a Canadian study of 252 cosmetic and personal care products detected DMP in only one product. nih.gov However, other studies have found its presence to be more common, particularly historically. Diethyl phthalate (DEP) is now more frequently detected in these products. nih.govfda.gov For example, a survey of 48 consumer cosmetic products found DEP in 27 items, with concentrations up to 38,663 ppm, while Dibutyl phthalate (DBP) was found in ten products at levels up to 59,815 ppm. researchgate.net The use of DMP in products like hair spray is intended to form a flexible, non-stiff film on the hair. fda.gov

Table 1: Reported Concentrations of Select Phthalates in Consumer Products
PhthalateProduct TypeHighest Reported Concentration (µg/g or ppm)Reference
Diethyl phthalate (DEP)Fragrances38,663 nih.gov
Dibutyl phthalate (DBP)Nail Products62,607 fda.gov
Diethyl phthalate (DEP)Baby Shampoo274 fda.gov
Dimethyl phthalate (DMP)General CosmeticsConcentrations are highly variable, ranging from very low to 34% (in combination with DEP) industrialchemicals.gov.au

Research on Phthalate Metabolism and Biotransformation

Isotopically labeled standards like DMP-d4 are indispensable for accurately studying how the human body metabolizes and eliminates phthalates. By using DMP-d4, researchers can trace the compound's journey through biological systems and quantify its metabolites without interference from background environmental exposure to unlabeled DMP.

Identification of Phthalate Metabolites in Biological Systems

Upon entering the body, DMP is rapidly metabolized. industrialchemicals.gov.au The primary metabolic process is the hydrolysis of one of the ester bonds, leading to the formation of its main metabolite, monomethyl phthalate (MMP). industrialchemicals.gov.au Studies in rats have shown that following oral administration, MMP accounts for the vast majority (around 78%) of the excreted dose found in urine. industrialchemicals.gov.au Phthalic acid and unchanged DMP have also been identified as minor metabolites. industrialchemicals.gov.au Research using bacterial degradation has also identified phthalic acid as a metabolite of DMP. epa.gov The transformation pathway involves a de-esterification process where DMP is first converted to MMP. researchgate.net

Elucidation of Metabolic Pathways and Enzyme Systems Involved in Phthalate Biotransformation

The biotransformation of DMP to its monoester metabolite, MMP, is primarily an enzymatic process. In vitro studies using rat tissue microsomes have been instrumental in identifying the enzymes responsible for this hydrolysis. nih.gov This research indicates that carboxylesterases are the main enzymes involved in the hydrolysis of short-side-chain phthalates like DMP. nih.gov Lipases may also contribute to the metabolism of phthalates, particularly those with longer side chains. nih.gov

Comparative studies have shown that different tissues exhibit varying levels of metabolic activity. Liver microsomes are highly effective at hydrolyzing DMP. nih.gov Small-intestinal microsomes also demonstrate this capability. nih.gov The transformation pathway is consistent across different biological systems, involving the hydrolytic de-esterification of the parent compound. researchgate.netepa.gov

Kinetic Studies of Phthalate Elimination and Accumulation

Kinetic studies are crucial for understanding the rate at which phthalates are absorbed, distributed, metabolized, and excreted. DMP is known to be rapidly and almost completely absorbed after oral ingestion and is quickly metabolized and excreted, primarily in the urine as MMP. industrialchemicals.gov.au There is no evidence that DMP accumulates in tissues. industrialchemicals.gov.auindustrialchemicals.gov.au

Human exposure studies using labeled compounds provide precise data on elimination kinetics. For instance, a study involving volunteers exposed to deuterium-labeled diethyl phthalate (D4-DEP), a compound similar to DMP, found that metabolites were excreted rapidly. semanticscholar.org After combined inhalation and dermal exposure, D4-DEP metabolite excretion peaked at 3.3 hours. semanticscholar.org After dermal-only exposure, the peak was slightly later at 4.6 hours. semanticscholar.org Such studies demonstrate that low molecular weight phthalates are typically eliminated from the body within 24 hours. The rapid metabolism and excretion prevent the accumulation of the parent compound in the body. industrialchemicals.gov.auindustrialchemicals.gov.au

Table 2: Elimination Kinetics of Deuterium-Labeled Diethyl Phthalate (D4-DEP) in Human Volunteers
Exposure RouteParameterValueReference
Combined Inhalation & DermalTime to Peak Excretion3.3 hours semanticscholar.org
Dermal OnlyTime to Peak Excretion4.6 hours semanticscholar.org
Combined Inhalation & DermalElimination Half-Life (T1/2)2.1 hours semanticscholar.org
Dermal OnlyElimination Half-Life (T1/2)2.7 hours semanticscholar.org

Emerging Research Directions and Future Perspectives for Dimethyl Phthalate 3,4,5,6 D4

Development of Novel Analytical Approaches for High-Throughput Phthalate (B1215562) Analysis

The demand for rapid and reliable quantification of phthalates in numerous environmental and biological samples has spurred the development of high-throughput analytical methods. DMP-d4 is a cornerstone of these approaches, primarily used for isotope dilution mass spectrometry. This technique corrects for sample matrix effects and variations during sample preparation and analysis, which is crucial for achieving accurate results. lcms.cz

Novel methods often couple advanced extraction techniques with highly sensitive instrumentation. For instance, a green alternative vortex-assisted dispersive liquid-liquid microextraction method, using natural hydrophobic deep eutectic solvents, has been developed for phthalate analysis in soft drinks. acs.org Such methods are validated using deuterated surrogate standards to ensure precision and recovery. acs.org Similarly, Headspace-Solid Phase Microextraction (HS-SPME) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) allows for the simultaneous determination of multiple xenobiotics, including various phthalates, from water samples in a single run. researchgate.net In these multi-residue methods, DMP-d4 serves as a robust internal standard to guarantee quantification accuracy across a range of analytes. researchgate.net The use of an internal standard mix containing DMP-d4 is common practice in analyzing complex samples like sludge.

These high-throughput methods are essential for large-scale environmental monitoring and human biomonitoring studies, where DMP-d4 ensures the data's reliability and comparability. lcms.cz

Table 1: Novel Analytical Techniques Utilizing Deuterated Phthalate Standards

Analytical Technique Description Role of Dimethyl phthalate-d4 Sample Matrices
HS-SPME-GC-MS/MS A solvent-less screening technique that involves headspace solid-phase microextraction followed by gas chromatography-tandem mass spectrometry for simultaneous analysis of multiple compounds. researchgate.net Internal standard for accurate quantification of various phthalate esters. researchgate.net Rain, sea, and groundwater.
UHPLC-MS/MS Ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometer allows for rapid and highly selective analysis of compounds in complex matrices. lcms.cz Internal standard to resolve matrix effects and ensure quantitative accuracy between different sample types. lcms.cz Cannabis flower, edibles, concentrates. lcms.cz
Vortex-Assisted DLLME A green microextraction method using a natural hydrophobic deep eutectic solvent for the extraction of phthalates, followed by analysis with UPLC-MS/MS. acs.org Used as a surrogate standard during method validation to assess precision, recovery, and repeatability. acs.org Cold infusions and tonic waters. acs.org

| Isotope Dilution GCMS | A standardized EPA method for determining semivolatile organic pollutants. epa.gov | Labeled internal standard to correct for method performance. epa.gov | Waters, soils, and municipal sludges. epa.gov |

Suspect and Non-Target Screening Methodologies for Unidentified Phthalate Species

Beyond quantifying known phthalates, a significant area of emerging research is the identification of previously unknown phthalate species, including metabolites and environmental transformation products. Suspect and non-target screening methodologies, typically employing high-resolution mass spectrometry (HRMS), are pivotal in this discovery process.

In these analyses, DMP-d4 is used as a surrogate standard during sample extraction and analysis to monitor the analytical process's reliability. acs.org For example, in studies investigating the dissipation of chemicals from outdoor plastics, suspect screening was used to identify transformation products. acs.org This process involves creating a suspect list of potential products, followed by feature extraction and matching using HRMS. acs.org The stability of surrogate standards like DMP-d4 throughout this process is critical for validating the findings.

One study successfully identified thirteen transformation products of various plastic additives, eight of which were confirmed with reference standards. acs.org This highlights the power of suspect screening to uncover novel compounds formed through environmental degradation processes like photolysis and oxidation. acs.org Similarly, LC-HRMS-based suspect and non-target screening is applied to identify and prioritize new emerging pollutants in industrial and domestic effluents. hku.hk The use of deuterated standards like DMP-d4 in the analytical workflow lends confidence to the tentative identification of these new compounds. hku.hk

Table 2: Example of Transformation Products Identified via Suspect Screening

Parent Compound Tentatively Identified Product Potential Transformation Pathway
Di(2-ethylhexyl) phthalate (DEHP) 2-ethylhexyl benzoate Photolysis, Oxidation
UV-326 2-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)-2H-benzotriazole-4-carboxylic acid Oxidation
Octocrylene 2-cyano-3,3-diphenylacrylic acid amide Photolysis

Data derived from a study on chemical dissipation from plastics, where DMP-d4 was used as a surrogate standard. acs.org

Role of Deuterated Standards in Assessing the Impact of Phthalate Substitutes

Due to regulations banning or restricting the use of certain phthalates like Di-n-butyl phthalate (DBP) and Bis(2-ethylhexyl) phthalate (DEHP), numerous substitute plasticizers have been introduced to the market. accustandard.com However, concerns are growing that these substitutes may have similar or different adverse health effects. hku.hk Therefore, accurately assessing human exposure to these replacement chemicals is a research priority.

Deuterated standards, including DMP-d4, are crucial for developing robust analytical methods that can simultaneously quantify legacy phthalates and their substitutes in biological samples. hku.hk This allows researchers to investigate the association between exposure to these substitutes and various health outcomes. For example, studies have examined the links between urinary concentrations of phthalate replacements and their mixtures with biomarkers of inflammation and oxidative stress during pregnancy. nih.gov

The use of deuterated internal standards in such studies ensures that the concentration data for both the old and new plasticizers are accurate, enabling a reliable comparison of their potential impacts. nih.gov Research has shown that some substitutes, like Diisobutyl phthalate (DiBP), are also of public concern, receiving high scores in risk assessments similar to the compounds they replace. hku.hk The precise measurement enabled by standards like DMP-d4 is fundamental to these comparative risk assessments.

Integrated Multi-Omics Approaches in Phthalate Research

To move beyond simple exposure assessment and understand the biological mechanisms of phthalate toxicity, researchers are increasingly turning to integrated multi-omics approaches. These studies combine measurements of the chemical exposome (the totality of environmental exposures) with one or more "omic" datasets, such as metabolomics, transcriptomics, or proteomics.

In this framework, DMP-d4 is essential for the "exposome" part of the analysis—the accurate quantification of phthalates and their metabolites in human samples like urine or plasma. acs.org This quantitative exposure data is then correlated with high-throughput biological data to identify pathways perturbed by the chemicals. For instance, an integrated exposomics and metabolomics approach can simultaneously assess endogenous metabolites and chemical exposures to identify environmental drivers of disease. acs.org

Studies have used this approach to link phthalate metabolites to specific biological pathways. For example, monobutyl phthalate has been correlated with alterations in alanine, aspartate, and glutamate (B1630785) metabolism, as well as the citrate (B86180) cycle. acs.org This type of multi-omics analysis provides novel hypotheses about how phthalates exert their effects at a molecular level. acs.orgnih.gov The foundational accuracy of the exposure measurements, guaranteed by the use of deuterated internal standards, is what makes these sophisticated biological interpretations possible.

Table 3: Biological Pathways Associated with Monobutyl Phthalate Exposure

Associated Metabolites Potentially Impacted Pathways
Carnitine Alanine, aspartate, and glutamate metabolism
Propionyl carnitine Arginine biosynthesis
Various amino acids Citrate cycle (TCA cycle)

Based on pathway analysis from an integrated exposomics/metabolomics study. acs.org

International Harmonization of Analytical Standards and Methodologies for Phthalates

Given that phthalate exposure is a global issue and is subject to regulation in many countries, there is a critical need for international harmonization of analytical methods. fujifilm.com Harmonization ensures that data generated in different laboratories and countries are comparable, which is essential for global risk assessment and effective regulation.

The use of isotopically labeled internal standards like Dimethyl phthalate-3,4,5,6-d4 is a key component of achieving this harmonization. Standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), often mandate the use of isotope dilution techniques to ensure the highest level of accuracy and reproducibility. epa.govepa.gov These methods provide a blueprint that can be adopted by laboratories worldwide.

By correcting for matrix interference and variations in instrument performance, DMP-d4 helps to minimize inter-laboratory variability. lcms.cz When laboratories across the globe use the same well-characterized internal standards and validated methods, it becomes possible to build robust, comparable datasets on the prevalence of phthalate exposure and to collectively assess the effectiveness of regulatory interventions.

Q & A

Q. What is the primary application of dimethyl phthalate-3,4,5,6-d4 in analytical chemistry?

Dimethyl phthalate-3,4,5,6-d4 is a deuterated internal standard used in isotope dilution mass spectrometry (IDMS) to quantify non-deuterated phthalates in environmental and biological matrices. It corrects for matrix effects, extraction efficiency losses, and instrument variability. For example, in water or indoor dust analysis, it is spiked into samples prior to extraction to normalize recovery rates during ultra-high-performance liquid chromatography coupled with hybrid Q-Orbitrap or LC-MS/MS workflows .

Q. How should dimethyl phthalate-3,4,5,6-d4 be incorporated into experimental workflows?

Methodology:

  • Spike early : Add the deuterated standard to samples at the extraction stage to track losses during sample preparation.
  • Concentration matching : Use a concentration close to the expected analyte level (e.g., 200 µg/mL in methanol, as per custom standards) to ensure linearity in calibration curves .
  • Chromatographic separation : Optimize UHPLC gradients to resolve isotopic variants from non-deuterated phthalates, leveraging differences in retention times and mass-to-charge ratios .

Advanced Research Questions

Q. How can isotopic interference be minimized when using dimethyl phthalate-3,4,5,6-d4 alongside other deuterated phthalates?

Advanced Methodology:

  • High-resolution mass spectrometry (HRMS) : Use Q-Orbitrap or TOF-MS to distinguish between dimethyl phthalate-d4 and other deuterated phthalates (e.g., diethyl phthalate-d4) based on exact mass differences (e.g., 282.37 vs. 296.40 for diethyl-d4) .
  • Selective ion monitoring (SIM) : Target unique fragment ions (e.g., m/z 153 for non-deuterated phthalates vs. m/z 157 for deuterated variants) to avoid cross-talk .
  • Method validation : Test for cross-reactivity in mixed standard solutions (e.g., AccuStandard S-97507 containing six deuterated phthalates) to confirm specificity .

Q. What strategies address discrepancies in recovery rates across matrices (e.g., water vs. biological tissues)?

Data Contradiction Resolution:

  • Matrix-matched calibration : Prepare calibration curves in the same matrix as the sample (e.g., serum, dust) to account for suppression/enhancement effects in ESI-MS .
  • Standard addition : Spike varying concentrations of dimethyl phthalate-d4 into subsamples to quantify recovery efficiency directly .
  • Statistical normalization : Apply correction factors derived from deuterated standard recovery rates (e.g., 85–110% acceptable range) to raw data .

Q. How is the isotopic purity of dimethyl phthalate-3,4,5,6-d4 validated for use in sensitive assays?

Quality Control Steps:

  • NMR analysis : Confirm deuterium incorporation at positions 3,4,5,6 of the aromatic ring and absence of protiated impurities .
  • Isotopic abundance testing : Use high-resolution MS to verify >98% deuterium enrichment, critical for minimizing background noise in trace-level analyses .
  • Stability studies : Assess deuterium retention under storage conditions (e.g., −20°C in methanol) and during sample processing (e.g., pH extremes, sonication) .

Methodological Challenges and Solutions

Q. What are the limitations of using dimethyl phthalate-d4 in long-term environmental exposure studies?

Key Considerations:

  • Degradation under UV light : Phthalates are susceptible to photolysis; store samples in amber vials and limit light exposure during extraction .
  • Leaching from equipment : Use glass or PTFE containers instead of PVC to avoid contamination from labware .
  • Inter-laboratory variability : Adopt harmonized protocols (e.g., HJ 1242-2022) for consistency in reporting .

Q. How can researchers optimize chromatographic conditions for dimethyl phthalate-d4 in complex matrices?

Optimization Steps:

  • Column selection : Use C18 or biphenyl columns for better retention of aromatic compounds.
  • Mobile phase additives : Add 0.1% formic acid to enhance ionization in positive ESI mode .
  • Gradient elution : Start with 60% aqueous phase (water + 5 mM ammonium acetate) and ramp to 95% organic (methanol/acetonitrile) over 10 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.